molecular formula C42H60B3N3O12 B8066000 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid

1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid

Cat. No.: B8066000
M. Wt: 831.4 g/mol
InChI Key: BWIPXYGJKUVSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid is a versatile compound widely used in organic synthesis. It is characterized by the presence of a boronic acid group and a tetrahydroquinoline ring, which is protected by a tert-butoxycarbonyl (BOC) group. This compound is particularly valuable in the field of medicinal chemistry and materials science due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid can be synthesized through various methods. One common approach involves the hydroboration of 1-BOC-1,2,3,4-tetrahydroquinoline with borane reagents, followed by oxidation to yield the boronic acid derivative . The reaction typically requires mild conditions and can be carried out in the presence of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This reactivity is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .

Comparison with Similar Compounds

  • 1-BOC-1,2,3,4-Tetrahydroisoquinoline-6-boronic acid
  • 1-BOC-1,2,3,4-Tetrahydropyridine-6-boronic acid

Comparison: 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid is unique due to its tetrahydroquinoline ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications, such as the formation of complex heterocycles and the development of boron-containing pharmaceuticals .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C14H20BNO4/c3*1-14(2,3)20-13(17)16-8-4-5-10-9-11(15(18)19)6-7-12(10)16/h3*6-7,9,18-19H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIPXYGJKUVSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)(O)O.B(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)(O)O.B(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60B3N3O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.